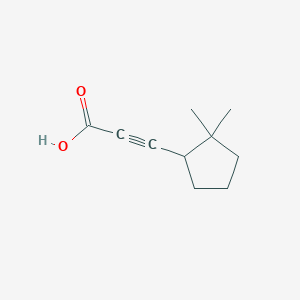

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid

説明

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid is a propynoic acid derivative characterized by a 2,2-dimethylcyclopentyl substituent at the third carbon of the propynoic acid backbone (HC≡C-CH2COOH).

特性

分子式 |

C10H14O2 |

|---|---|

分子量 |

166.22 g/mol |

IUPAC名 |

3-(2,2-dimethylcyclopentyl)prop-2-ynoic acid |

InChI |

InChI=1S/C10H14O2/c1-10(2)7-3-4-8(10)5-6-9(11)12/h8H,3-4,7H2,1-2H3,(H,11,12) |

InChIキー |

QQUBMLXQBGCBOP-UHFFFAOYSA-N |

正規SMILES |

CC1(CCCC1C#CC(=O)O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid typically involves the reaction of 2,2-dimethylcyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiolates can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid is a compound that has garnered interest in various scientific research applications due to its unique structural characteristics and potential biological activities. This article will explore its applications across different fields, including medicinal chemistry, agriculture, and materials science.

Anticancer Activity

One of the significant applications of 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid is in the development of anticancer agents. Research indicates that compounds with similar structures can inhibit histone deacetylase (HDAC) activity, which is crucial in cancer therapy. By modulating gene expression and influencing cell cycle regulation, these compounds may provide therapeutic benefits against various cancers .

Pharmaceutical Formulations

The compound has been explored for its potential use in pharmaceutical formulations as a physiologically active agent. Its ability to be incorporated into controlled-release systems makes it suitable for delivering drugs over extended periods, enhancing therapeutic efficacy while minimizing side effects . For instance, it can be used in microencapsulation techniques to improve the stability and bioavailability of sensitive drugs .

Pesticide Development

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid has potential applications in agriculture as a component of pesticide formulations. Its structural properties may contribute to the development of novel insecticides that are effective against specific pests while being environmentally friendly. The encapsulation of such compounds can lead to controlled release, reducing the frequency of application and minimizing environmental impact .

Polymeric Composites

In materials science, the compound can be utilized in creating polymeric composites that exhibit enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the performance of materials used in various applications, including packaging and construction . The ability to modify the release characteristics of incorporated agents through polymeric systems further enhances its applicability.

Case Study 1: Anticancer Research

A study investigated the anticancer properties of derivatives of 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting that this compound could serve as a lead structure for developing new anticancer drugs. The mechanism was linked to HDAC inhibition, leading to apoptosis in cancer cells .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid demonstrated effective pest control against common agricultural pests. The controlled-release formulation reduced the need for frequent applications while maintaining efficacy over extended periods. This study highlights the potential for sustainable agricultural practices utilizing this compound .

作用機序

The mechanism of action of 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Research Findings and Challenges

- Synthetic Challenges: highlights difficulties in rationalizing the formation of dibromo derivatives from propynoic acids, underscoring the need for precise reaction optimization.

- Biological Activity : Thiophene- and azetidine-containing derivatives may exhibit distinct bioactivity profiles due to electronic and steric effects, warranting further pharmacological studies.

- Solubility vs. Lipophilicity Trade-off: The dimethylcyclopentyl group’s hydrophobicity may necessitate formulation strategies (e.g., prodrugs or nanoparticles) for drug delivery.

生物活性

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid is a compound that has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research studies.

Chemical Structure and Properties

The chemical structure of 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid can be described as follows:

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- IUPAC Name : 3-(2,2-dimethylcyclopentyl)prop-2-ynoic acid

Antimicrobial Activity

Research indicates that compounds similar to 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid exhibit antimicrobial properties. A study on related compounds demonstrated significant inhibition of bacterial growth against various strains, suggesting that this compound may also possess similar effects.

Anti-inflammatory Properties

In vitro studies have shown that derivatives of prop-2-ynoic acid can modulate inflammatory pathways. Specifically, they may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Analgesic Effects

Preliminary findings suggest that 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid may act as an analgesic. Its structural analogs have been tested in pain models, showing efficacy in reducing pain responses.

The exact mechanisms by which 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Ion Channels : Similar compounds have been shown to interact with sodium channels, affecting neuronal excitability and pain perception.

- Antioxidant Activity : The potential antioxidant properties may contribute to its anti-inflammatory effects.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。